molecular formula C20H21N3O B14424345 1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole CAS No. 83724-29-2

1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole

Cat. No.: B14424345
CAS No.: 83724-29-2
M. Wt: 319.4 g/mol
InChI Key: JCPQAEZNDQDWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a triazole ring, and a dimethylbutenyl moiety

Preparation Methods

The synthesis of 1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole typically involves multiple steps, including the formation of the biphenyl group, the introduction of the triazole ring, and the attachment of the dimethylbutenyl moiety. Common synthetic routes include:

    Formation of the Biphenyl Group: This step often involves the coupling of two phenyl rings through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylbutenyl Moiety: This step may involve the use of a Grignard reagent or an organolithium reagent to introduce the dimethylbutenyl group.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

When compared to similar compounds, 1-{1-[([1,1’-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole stands out due to its unique combination of structural features and reactivity:

Properties

CAS No.

83724-29-2

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-[3,3-dimethyl-1-(4-phenylphenoxy)but-1-enyl]-1,2,4-triazole

InChI

InChI=1S/C20H21N3O/c1-20(2,3)13-19(23-15-21-14-22-23)24-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-15H,1-3H3

InChI Key

JCPQAEZNDQDWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.